N'-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide
Description
N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide is a chemical compound known for its potential applications in medicinal chemistry and as a research tool. This compound is characterized by its unique structure, which includes a hydrazide group, a nitrobenzylidene moiety, and a methylphenoxy group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-11-3-2-4-14(7-11)24-10-16(21)18-17-9-12-8-13(19(22)23)5-6-15(12)20/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+ |
InChI Key |
ATRNNLCPFHMCAF-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the hydrazine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a quorum sensing inhibitor in Pseudomonas aeruginosa, which could lead to new antibacterial therapies.
Chemistry: Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as the LasR receptor in Pseudomonas aeruginosa. This interaction inhibits quorum sensing, a process that regulates virulence factors in bacteria. The compound binds to the active site of the LasR receptor, disrupting its function and thereby reducing the expression of virulence genes .
Comparison with Similar Compounds
Similar Compounds
- N’-{2-hydroxy-5-nitrobenzylidene}-2-(2-methylphenoxy)acetohydrazide
- N’-{2-hydroxy-5-nitrobenzylidene}-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group may enhance its binding affinity to certain molecular targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
